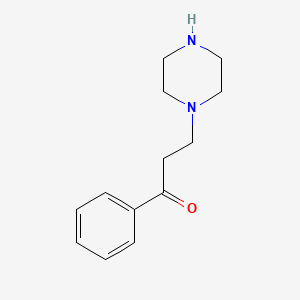

3-(1-Piperazinyl)propiophenone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84604-68-2 |

|---|---|

Molekularformel |

C13H18N2O |

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

1-phenyl-3-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C13H18N2O/c16-13(12-4-2-1-3-5-12)6-9-15-10-7-14-8-11-15/h1-5,14H,6-11H2 |

InChI-Schlüssel |

GZXSVSMPRXVXNJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1CN(CCN1)CCC(=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

84604-68-2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Chemical Transformations

Diverse Synthetic Pathways for 3-(1-Piperazinyl)propiophenone Synthesis

The synthesis of this compound, a β-aminoketone, can be achieved through several strategic pathways. These methods primarily include multicomponent condensations like the Mannich reaction and stepwise approaches involving alkylation or acylation.

The most direct and classic method for synthesizing this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (propiophenone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (piperazine). orgoreview.comorganic-chemistry.org The reaction proceeds by forming an iminium ion from piperazine (B1678402) and formaldehyde (B43269), which then electrophilically attacks the enol form of propiophenone (B1677668). orgoreview.com

The general reaction is typically carried out by refluxing the three components in a suitable solvent, such as ethanol, often with the addition of a catalytic amount of acid like hydrochloric acid to facilitate the reaction. oregonstate.edunih.gov Variations in the reaction conditions, such as using paraformaldehyde, have also been reported. google.com The Mannich reaction is a powerful tool in organic synthesis due to its atom economy and ability to construct complex molecules in a single step. orgoreview.comnih.gov The synthesis of related Mannich bases from various ketones and amines under different conditions highlights the versatility of this approach. nih.govcore.ac.ukresearchgate.net

Table 1: Examples of Mannich-type Reactions for Synthesis of β-Aminoketones

| Active Hydrogen Compound | Amine | Aldehyde Source | Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Propiophenone | Piperazine | Formaldehyde | Ethanol | Reflux with HCl | This compound | oregonstate.edugoogle.com |

| Acetophenone (B1666503) | Dimethylamine HCl | Formaldehyde | 95% Ethanol | Reflux | Mannich Base | oregonstate.edu |

| Benzamide | Piperazine | Formaldehyde | Ethanol | Reflux, 7-8 hours | N-(Piperazine-1-ylmethyl)benzamide | nih.gov |

| 2-Nitropropane | N-Phenylpiperazine | Formaldehyde | Not Specified | Not Specified | Mannich Base | oregonstate.edu |

| 4-Methylacetophenone | Dimethylamine HCl | Formaldehyde | Not Specified | Condensation | Mannich Quaternary Salt | researchgate.net |

An alternative to the one-pot Mannich reaction is a stepwise approach involving the alkylation of piperazine with a pre-functionalized propiophenone. A common strategy involves the reaction of piperazine with a 3-halopropiophenone, such as 3-chloropropiophenone. vulcanchem.comoup.com In this nucleophilic substitution reaction, one of the nitrogen atoms of the piperazine ring displaces the halide from the β-position of the propiophenone scaffold. researchgate.net This method offers control over the regioselectivity, particularly when using substituted piperazines.

The reaction is typically performed by mixing the 3-halopropiophenone with piperazine in a suitable solvent. oup.com The choice of solvent and reaction conditions can be optimized to improve yields and minimize side reactions. This alkylation approach is widely applicable for creating a diverse library of piperazine-containing compounds. researchgate.netnih.govacs.org

Table 2: Alkylation and Acylation Approaches

| Propiophenone Derivative | Piperazine Derivative | Reaction Type | Solvent | Key Conditions | Product Class | Reference(s) |

|---|---|---|---|---|---|---|

| 3-Chloropropiophenone | Piperazine | N-Alkylation | Dichloromethane | Slow addition, basic workup | Phenylpiperazinepropanone | oup.com |

| 3-Chloropropiophenone | Piperazine intermediate | N-Alkylation | Not Specified | Not Specified | Pyridazine derivative | vulcanchem.com |

| Aroylalkyl chloride | 1-Piperonyl piperazine | N-Alkylation | Not Specified | Not Specified | Piperonyl-piperazine derivative | google.com |

| 2-Chloro-N-arylacetamides | Piperazine | N-Alkylation | Acetonitrile | Reflux with K₂CO₃ | N-arylacetamide derivative | nih.gov |

This strategy involves modifying a molecule that already contains the core this compound structure. The focus here is on further functionalization of the molecule, often at the second nitrogen of the piperazine ring or on the phenyl ring, rather than the initial formation of the propiophenone-piperazine linkage.

For instance, starting with a compound like 1-(aryl)-piperazine, one can perform a Mannich-type reaction with propiophenone and formaldehyde. google.com Alternatively, a pre-formed this compound can be the substrate for subsequent reactions. A key example is the reaction of 1-piperonyl piperazine with propiophenone and paraformaldehyde in the presence of hydrochloric acid. google.com This method is particularly useful for synthesizing libraries of compounds with diverse substitutions on the piperazine ring, which are then used to build more complex molecules. nih.govmdpi.com

Reactivity and Functional Group Interconversions on the this compound Framework

The this compound molecule possesses two primary sites for further chemical transformations: the ketone carbonyl center and the secondary amine on the piperazine ring.

The ketone group is a versatile functional handle that can undergo a variety of transformations. A principal reaction is its reduction to a secondary alcohol. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal medium, to yield the corresponding 1-phenyl-3-(1-piperazinyl)propan-1-ol derivative. google.com Sodium borohydride (B1222165) (NaBH₄) is another common reagent for the reduction of ketones to alcohols. libretexts.org

Beyond reduction, the carbonyl group can react with organometallic reagents like Grignard reagents to form tertiary alcohols. researchgate.net Another transformation is the conversion of the ketone to an oxime by reacting it with hydroxylamine. researchgate.net These transformations are fundamental in medicinal chemistry for modifying the structure and properties of the parent compound.

Table 3: Reactions at the Ketone Carbonyl Center

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Piperonyl-piperazine-propiophenone derivative | Lithium aluminum hydride | Secondary alcohol | google.com |

| Mannich bases from acetophenones | Hydroxylamine | Oxime derivative | researchgate.net |

| Mannich bases from acetophenone | Phenylmagnesium bromide | Tertiary alcohol | researchgate.net |

| Propiophenone | Various (e.g., NaBH₄) | Secondary alcohol | libretexts.org |

The piperazine moiety contains a secondary amine (N-4) that is nucleophilic and can readily undergo reactions such as acylation and alkylation. ambeed.com

Acylation: The secondary amine can be acylated using acyl halides or acid anhydrides to form amides. ambeed.com For example, reacting this compound with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. This reaction is a common strategy for introducing a wide array of substituents. nih.gov

Alkylation: N-alkylation can be achieved by reacting the piperazine nitrogen with alkyl halides. hzdr.de This reaction introduces an alkyl group onto the N-4 position. For example, reacting with methyl iodide would yield the N-methylated quaternary ammonium (B1175870) salt, which can have different chemical properties. orgoreview.com Reductive amination is another powerful method for N-alkylation. nih.gov These derivatizations are crucial for exploring structure-activity relationships in drug discovery programs. nih.govnih.gov

Modifications and Substitutions on the Aromatic Ring

The aromatic phenyl ring of the propiophenone moiety in this compound serves as a versatile scaffold for chemical modification. Strategic substitutions on this ring can be achieved through various synthetic transformations, primarily involving electrophilic aromatic substitution. These modifications are instrumental in creating a diverse library of analogues by altering the electronic and steric properties of the molecule. The synthesis of such derivatives can be accomplished either through direct functionalization of the propiophenone core or by employing pre-substituted starting materials in a multi-step reaction sequence. ontosight.ai

Key modifications to the aromatic ring include nitration, halogenation, and hydroxylation. These reactions allow for the introduction of various functional groups at specific positions on the phenyl ring, most commonly at the ortho- (2'-), meta- (3'-), or para- (4'-) positions.

Electrophilic Aromatic Substitution

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring has been documented. For instance, the synthesis of Propiophenone, 3-(4-methyl-1-piperazinyl)-4'-nitro-, dihydrochloride (B599025) demonstrates a successful nitration reaction. ontosight.ai This transformation typically involves using a nitrating agent, such as nitric acid in the presence of sulfuric acid. The nitro group is introduced at the 4'-position of the phenyl ring. ontosight.ai

Halogenation: The phenyl ring can undergo halogenation to introduce fluorine, chlorine, or bromine atoms. The synthesis of compounds like 4'-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone highlights the incorporation of a fluorine atom at the para-position. evitachem.com While direct halogenation is a standard method, an alternative synthetic strategy involves using halogenated precursors. For example, derivatives with chloro and bromo substituents on the aromatic ring have been prepared by reacting appropriately substituted α-haloketones with a piperazine-containing molecule. nih.gov Analogous reactions on related ketones suggest that bromination can be achieved using reagents like bromine in the presence of an iron catalyst.

Hydroxylation: The introduction of a hydroxyl (-OH) group is another key modification. The compound Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride is an example where a hydroxyl group is present on the aromatic ring, in this case at the 2'-position. evitachem.com Such hydroxylation can be achieved through various laboratory techniques using specific oxidizing agents or via enzymatic methods. evitachem.com It is also noted that hydroxylation of the phenyl group is a primary route of metabolic degradation for related structures in biological systems. google.com

The table below summarizes documented and feasible modifications on the aromatic ring of this compound and its close analogues.

Table 1: Modifications and Substitutions on the Aromatic Ring

| Type of Modification | Position of Substitution | Example Substituent | Resulting Compound Example |

|---|---|---|---|

| Nitration | 4'- (para) | -NO₂ | Propiophenone, 3-(4-methyl-1-piperazinyl)-4'-nitro- ontosight.ai |

| Halogenation (Fluoro) | 4'- (para) | -F | 4'-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone evitachem.com |

| Halogenation (Chloro) | 4'- (para) | -Cl | 7-(4-(2-(4-Chlorophenyl)-2-oxoethyl)piperazin-1-yl)...derivative* nih.gov |

| Halogenation (Bromo) | 4'- (para) | -Br | 7-(4-(2-(4-Bromophenyl)-2-oxoethyl)piperazin-1-yl)...derivative* nih.gov |

| Halogenation (Dichloro) | 2'-, 4'- (ortho, para) | -Cl | 7-(4-(2-(2,4-Dichlorophenyl)-2-oxoethyl)piperazin-1-yl)...derivative* nih.gov |

Note: These halogenated examples are derived from N-substituted piperazinyl quinolones, demonstrating the feasibility of these substitutions on the phenyl-piperazine-keto scaffold via multi-step synthesis. nih.gov

Mechanistic Investigations and Advanced Chemical Reactivity Studies

Elucidation of Reaction Mechanisms in the Synthesis of 3-(1-Piperazinyl)propiophenone

The synthesis of this compound and its derivatives typically involves a class of reactions known as Mannich reactions or related N-alkylation processes. A common synthetic route involves the reaction of a propiophenone (B1677668) derivative with piperazine (B1678402).

One established method for synthesizing compounds with a similar backbone, such as 3-(4-phenyl-1-piperazinyl)-propiophenone, is the reaction of 3-bromopropiophenone with 1-phenylpiperazine. ontosight.ai This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperazine ring attacks the electrophilic carbon bearing the bromine atom, leading to the formation of the carbon-nitrogen bond and displacement of the bromide ion. The presence of a suitable base is often required to neutralize the hydrogen bromide generated during the reaction. ontosight.ai

Another versatile approach is the Mannich reaction, which is a three-component condensation. For instance, the synthesis of related β-aminoketones can be achieved by reacting an acetophenone (B1666503), formaldehyde (B43269) (or its equivalent, paraformaldehyde), and a secondary amine like piperazine. tandfonline.com The mechanism of the Mannich reaction involves the initial formation of an Eschenmoser's salt-like intermediate from the reaction of the secondary amine and formaldehyde. This electrophilic iminium ion then reacts with the enol form of the ketone to form the β-aminoketone, also known as a Mannich base. tandfonline.com

Variations of this approach exist, such as the reaction of pre-formed 3-(N,N-dimethylamino)propiophenone hydrochlorides with secondary amines. scielo.br In this case, the dimethylamino group acts as a leaving group, and the reaction proceeds through a Michael addition-elimination type mechanism. The secondary amine, in this case piperazine, acts as the nucleophile. scielo.br

A one-pot synthesis for related β-enaminones involves the reaction of a substituted acetophenone with N,N-dimethylformamide-dimethylacetal (DMFDMA) and a secondary amine like N-methylpiperazine. researchgate.netmdpi.com This method has the advantage of not requiring the separation of intermediates and often results in high yields. researchgate.netmdpi.com The mechanism likely involves the initial formation of an enaminone from the acetophenone and DMFDMA, which then undergoes nucleophilic attack by the piperazine derivative.

The table below summarizes various synthetic strategies for this compound and related structures.

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| 3-Bromopropiophenone | 1-Phenylpiperazine | Nucleophilic Substitution | Formation of a C-N bond by displacement of a halide. ontosight.ai |

| Acetophenone | Paraformaldehyde & N-Methylpiperazine | Mannich Reaction | Three-component condensation via an iminium intermediate. tandfonline.com |

| 3-(N,N-Dimethylamino)propiophenone | Secondary Benzylamines | N-Alkylation | Dimethylamino group acts as a leaving group. scielo.br |

| p-Chloroacetophenone | DMFDMA & N-Methylpiperazine | One-pot Condensation | Forms a β-enaminone intermediate. researchgate.netmdpi.com |

Detailed Analysis of Intramolecular and Intermolecular Chemical Interactions

The chemical structure of this compound, with its combination of a phenyl ring, a ketone group, and a piperazine moiety, allows for a variety of intramolecular and intermolecular interactions that influence its physical and chemical properties.

Intramolecular Interactions: Flexibility is a key characteristic of the this compound molecule, primarily due to the rotation around the single bonds in the propyl chain connecting the piperazine and propiophenone moieties. This rotation can be hindered to varying degrees, leading to different conformational isomers. ias.ac.in The relative orientation of the phenyl ring, the carbonyl group, and the piperazine ring is determined by a balance of steric and electronic effects.

Intermolecular Interactions: In the solid state, and to some extent in solution, molecules of this compound can engage in several types of intermolecular interactions. These interactions are crucial in determining the crystal packing and macroscopic properties of the compound.

A study on related β-enaminones, specifically (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, provides insight into the types of interactions that can be expected. researchgate.netmdpi.com Hirshfeld surface analysis of this compound revealed the presence of several key intermolecular contacts:

Hydrogen Bonds: The presence of nitrogen atoms in the piperazine ring and the oxygen atom of the carbonyl group allows for the formation of hydrogen bonds. In the aforementioned study, Cl…H and O…H hydrogen bonds were common. researchgate.netmdpi.com In the case of this compound, N-H...O or C-H...O hydrogen bonds are plausible, where the piperazine N-H (if unsubstituted) or adjacent C-H groups can interact with the carbonyl oxygen of a neighboring molecule.

C-H…π Interactions: The electron-rich phenyl ring can interact with C-H bonds from adjacent molecules. This type of weak hydrogen bond is significant in the crystal packing of many organic molecules. mdpi.com

The following table, based on data from a related N-methylpiperazinyl derivative, illustrates the percentage contribution of different intermolecular contacts. researchgate.netresearchgate.net

| Interaction Type | Percentage Contribution |

| Cl…H | 17.6% |

| O…H | 9.4% |

| N…H | 2.8% |

| C-H…π | 23.4% |

It is important to note that these percentages are for a related molecule and may differ for this compound itself, but they provide a valuable framework for understanding the potential intermolecular forces at play.

Stereochemical Considerations and Diastereoselective/Enantioselective Approaches in Reactions

The synthesis of this compound can present stereochemical challenges if the propiophenone backbone or the piperazine ring is substituted in a way that creates chiral centers. The carbon atom alpha to the carbonyl group in the propiophenone moiety is a potential stereocenter.

Diastereoselective Synthesis: When a chiral auxiliary is used, or when the starting materials are already chiral, the synthesis can lead to the formation of diastereomers. For example, the reaction of a chiral amine with a racemic mixture of a chiral ketone could result in a mixture of diastereomeric products, which may have different physical and chemical properties, allowing for their separation.

Recent advances have focused on the diastereoselective synthesis of C-substituted piperazines. One such method involves an iridium-catalyzed [3+3]-cycloaddition of imines, which allows for the selective formation of a single diastereoisomer. nih.gov While not directly applied to this compound, this highlights the potential for developing highly selective methods for constructing substituted piperazine rings.

Enantioselective Synthesis: The development of enantioselective syntheses is crucial for producing single enantiomers of chiral compounds. This can be achieved through several strategies:

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemical outcome of a reaction, and then be removed. For example, the synthesis of enantiomerically pure acetals of alkyl aryl ketones has been achieved by reacting them with the dimethyl ester of tartaric acid, a chiral auxiliary. uq.edu.au

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers through various techniques, such as crystallization with a chiral resolving agent.

A study on the synthesis of diastereomerically pure acetals of 1-phenylpropiophenone using a carbohydrate-derived diol demonstrates a strategy to control stereochemistry at a carbon atom that is part of the propiophenone structure. uq.edu.au Such acetals could potentially be converted to enantiomerically pure derivatives of this compound.

The development of stereoselective reactions is an active area of research, with the potential to provide access to specific stereoisomers of complex molecules like this compound and its derivatives.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. It is based on the principle that certain atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The frequency of this absorption is unique to the chemical environment of the nucleus, allowing for the mapping of the molecular structure. For 3-(1-Piperazinyl)propiophenone, various NMR techniques are employed to confirm its structural integrity.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their relationships to neighboring atoms. openstax.org In the ¹H NMR spectrum of a related compound, propiophenone (B1677668), the signals for the protons of the ethyl group appear as a quartet and a triplet, which is characteristic of a -CH2CH3 group. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group are deshielded and appear at a lower field (higher ppm value) than the methyl (-CH3) protons. pharmacy180.comchemicalbook.com

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the phenyl ring, the propiophenone backbone, and the piperazine (B1678402) ring. The aromatic protons typically appear in the range of 7-8 ppm. The protons of the ethylene (B1197577) bridge between the carbonyl group and the piperazine ring would likely appear as complex multiplets. The protons on the piperazine ring itself would also give rise to characteristic signals, often seen as broad singlets or multiplets in the 2-4 ppm region.

Table 1: Representative ¹H NMR Spectral Data for Propiophenone Derivatives This table presents typical chemical shift ranges for protons in environments similar to those in this compound.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 8.0 | Multiplet |

| -C(=O)-CH₂- | 2.9 - 3.2 | Triplet |

| -CH₂-N (Piperazine) | 2.5 - 3.0 | Multiplet |

| Piperazine Ring Protons | 2.4 - 3.8 | Multiplet/Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. In the case of propiophenone, the carbonyl carbon is significantly deshielded and appears at a very low field, typically around 200 ppm. chemicalbook.com The carbons of the phenyl ring appear in the aromatic region (around 120-140 ppm), while the aliphatic carbons of the ethyl group appear at a much higher field (lower ppm). chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Propiophenone and Piperazine-Containing Structures This table presents typical chemical shift ranges for carbon atoms in environments analogous to those in this compound.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C₆H₅) | 125 - 140 |

| -CH₂-N (Propyl chain) | 50 - 60 |

| -C(=O)-CH₂- (Propyl chain) | 35 - 45 |

| Piperazine Ring Carbons | 45 - 55 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. hmdb.ca For a molecule like this compound, these techniques would be used to definitively assign the proton and carbon signals and to confirm the bonding arrangement between the propiophenone and piperazine moieties. researchgate.netrsc.orge-bookshelf.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. tandfonline.com This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₈N₂O), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula. tandfonline.comhmdb.ca For instance, a related acrylophenone (B1666309) derivative, 2-(4-Methyl-piperazin-1-yl-methyl)-1-phenyl-2-propen-1-one, with the formula C₁₅H₂₀N₂O, has a calculated [M+H]⁺ of 245.1654, and the found value was 245.1666, confirming its composition. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. scholars.directnih.gov These methods are particularly useful for analyzing complex mixtures and identifying individual components. In a research setting, if this compound were part of a reaction mixture or a biological sample, GC-MS or LC-MS could be used to separate it from other components and then provide a mass spectrum for its identification. scholars.directnih.gov The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound. Given the structure of this compound, LC-MS would likely be a suitable method for its analysis. fda.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's solid-state structure. uol.de For instance, the structures of related enaminone compounds, such as (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, have been successfully elucidated using this method. mdpi.comresearchgate.net The analysis of diffraction patterns produced when a single crystal is exposed to X-rays allows for the generation of a detailed three-dimensional model of the molecule. uol.de This provides precise data on atomic coordinates, which are then used to calculate critical geometric parameters like bond lengths and angles. uol.de In the case of the aforementioned enaminone, the X-ray structure revealed specific bond distances, such as the N1–C9 bond length of 1.328(2) Å. researchgate.net

Table 1: Selected Bond Lengths for (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one researchgate.net

| Atoms | Bond Length (Å) |

| N1-C9 | 1.328(2) |

This table is based on data for a related compound and serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Beyond individual molecular geometry, understanding the interactions between molecules in a crystal lattice is crucial. Hirshfeld surface analysis is a computational method that complements X-ray diffraction data by quantifying and visualizing intermolecular interactions. jmaterenvironsci.comnih.govresearchgate.netuctm.edursc.org This technique maps the electron distribution of a molecule within a crystal, highlighting regions involved in different types of intermolecular contacts. For related enaminone structures, Hirshfeld analysis has been instrumental in quantitatively analyzing interactions such as Cl…H and O…H hydrogen bonds, as well as C-H…π and N…H contacts. mdpi.comresearchgate.netdntb.gov.ua The analysis generates two-dimensional "fingerprint plots" that provide a graphical summary of the frequency and nature of these interactions. researchgate.netresearchgate.netuctm.edu This allows for a detailed understanding of the forces that govern the crystal packing. researchgate.netuctm.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uc.eduripublication.com These methods are invaluable for identifying functional groups and gaining insights into molecular conformation. nih.govresearchgate.net The energy of absorbed or scattered light corresponds to specific bond vibrations, such as stretches and bends. uc.edu For a molecule with N atoms, there are 3N-6 fundamental vibrational modes (for non-linear molecules). uc.eduripublication.com

In the context of this compound and its analogs, IR and Raman spectroscopy would be expected to reveal characteristic peaks for the carbonyl group (C=O) stretch, aromatic C-H stretches, and vibrations associated with the piperazine ring. For example, the IR spectra of proteins, which also contain amide bonds, show characteristic amide I (primarily C=O stretch) and amide II (C-N stretch and N-H bend) bands. nih.gov Similarly, the IR and Raman spectra of 4-piperidone (B1582916) derivatives have been analyzed to assign their fundamental vibrational modes. ripublication.com The complementary nature of IR and Raman spectroscopy is a key advantage; some vibrations that are weak in IR may be strong in Raman, and vice versa. nih.govillinois.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. usp.brjasco-global.com This technique is particularly useful for studying conjugated systems, where alternating single and multiple bonds lead to delocalized π-electrons. usp.br The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). usp.br

For compounds like this compound, the presence of the aromatic ring and the carbonyl group constitutes a conjugated system. The UV-Vis spectrum of such a compound would exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. usp.br In a study of related enaminones, UV-Vis spectroscopy was used to investigate their electronic properties. mdpi.comresearchgate.net The wavelength of maximum absorbance (λmax) is indicative of the energy gap between the electronic states. usp.br For semiconductors, a similar analysis, known as a Tauc plot, is used to determine the band gap energy from UV-Vis reflectance spectra. thermofisher.com The electronic absorption spectrum of porphyrins, which are highly conjugated systems, shows a strong Soret band and weaker Q bands, both arising from π-π* transitions. lasalle.edu

Chromatographic Methods (HPLC, TLC, GC) for Purity Assessment and Separation in Research

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. rsc.orgualberta.ca These methods rely on the differential distribution of components between a stationary phase and a mobile phase. ualberta.ca

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. nih.govgoogle.comresearchgate.netsemanticscholar.org It is widely used to determine the purity of compounds, including piperazine derivatives. nih.govsemanticscholar.orgcalpaclab.comlgcstandards.com In a typical setup, a solution of the sample is pumped through a column packed with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. nih.gov For example, a reversed-phase HPLC method using an octadecyl column has been developed for the determination of a related piperazine derivative. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to assess the purity of a sample. rsc.orgualberta.caresearchgate.netuni-giessen.de A spot of the sample solution is applied to a plate coated with a thin layer of adsorbent (stationary phase), and the plate is developed in a chamber containing a solvent (mobile phase). ualberta.ca Different components travel up the plate at different rates, resulting in their separation. ualberta.ca TLC has been used for the separation of a piperazine derivative and its decomposition products. nih.gov

Gas Chromatography (GC) is suitable for the separation of volatile compounds. The sample is vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. unodc.orgresearchgate.neteuropeanpharmaceuticalreview.comuts.edu.au GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying components in a mixture. unodc.orgresearchgate.neteuropeanpharmaceuticalreview.comuts.edu.au Methods for the GC-MS analysis of piperazine derivatives have been developed for various applications. unodc.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to 3 1 Piperazinyl Propiophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and various other properties from first principles.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.net It is extensively used to study the geometry and electronic properties of molecules. researchgate.net In DFT, the ground-state energy of a many-electron system is determined by its electron density. jussieu.fr

For 3-(1-Piperazinyl)propiophenone, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry. mdpi.comimist.ma This process determines the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N (piperazine ring) | ~1.46 Å | |

| C-C (propiophenone chain) | ~1.53 Å | |

| Bond Angle | C-C(=O)-C | ~118° |

| C-N-C (piperazine ring) | ~110° | |

| Dihedral Angle | Phenyl-C(=O)-C-C | Varies with conformation |

Note: These values are typical approximations based on DFT calculations of similar molecules and may vary depending on the specific functional and basis set used.

DFT also provides insights into the electronic structure through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules. numberanalytics.com

For a molecule like this compound, ab initio calculations can be used to refine the electronic structure determination. aps.org While computationally more demanding than DFT, methods like MP2 can offer a more accurate description of electron correlation effects, which are important for predicting certain molecular properties. numberanalytics.com These calculations can corroborate DFT findings and provide benchmark data for more approximate methods. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the piperazine (B1678402) ring and the propiophenone (B1677668) side chain in this compound leads to multiple possible conformations. nih.gov Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. ic.ac.uk

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the rotatable bonds and calculating the energy at each point, a map of the conformational landscape can be generated. This allows for the identification of low-energy conformers and the transition states that connect them. For piperazine derivatives, the chair and boat conformations of the piperazine ring are of particular interest. ic.ac.uk

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted spectra can aid in the assignment of experimental signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths of maximum absorption.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. researchgate.net These frequencies can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.2 - 8.0 |

| Chemical Shift (ppm) - Piperazine H | 2.5 - 3.5 | |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl C | 198 - 202 |

| Chemical Shift (ppm) - Aromatic C | 128 - 138 | |

| UV-Vis | λmax (nm) | ~250 and ~280 |

| FT-IR | C=O stretch (cm⁻¹) | ~1680 |

| C-N stretch (cm⁻¹) | ~1130 |

Note: These are approximate values based on computational studies of similar compounds.

Reaction Pathway Modeling and Transition State Analysis in Mechanistic Studies

Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify intermediates and transition states. frontiersin.org

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of metabolic reactions, such as N-dealkylation or hydroxylation of the aromatic ring, can be investigated. psu.edu This involves locating the transition state structure for each step of the proposed mechanism and calculating its energy relative to the reactants.

Molecular Dynamics Simulations for Conformational Sampling in Chemical Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes and intermolecular interactions. frontiersin.orgmdpi.com

For this compound, MD simulations can be used to explore its conformational space in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov This approach is particularly useful for understanding the flexibility of the molecule and how it might adapt its shape to bind to a receptor. nih.gov The results of MD simulations can complement the static picture provided by quantum chemical calculations.

Role of 3 1 Piperazinyl Propiophenone As a Chemical Synthon and Research Building Block

Strategic Intermediate in Complex Organic Molecule Synthesis

The structural framework of 3-(1-Piperazinyl)propiophenone offers multiple reactive sites that can be strategically employed in the synthesis of more complex organic molecules, particularly heterocyclic systems of medicinal interest. The piperazine (B1678402) ring is a frequently utilized heterocycle in biologically active compounds due to its physicochemical properties and its utility as a linker or pharmacophore. nih.govresearchgate.net

The propiophenone (B1677668) portion of the molecule can undergo a variety of chemical transformations. The carbonyl group is susceptible to reactions such as condensation, reduction, and reactions with organometallic reagents. Simultaneously, the secondary amine of the piperazine ring is available for N-alkylation, acylation, and participation in cyclization reactions. mdpi.com

A notable example of the utility of a similar piperazinyl-propanone skeleton is in the synthesis of 3-(piperazin-1-yl)cinnolines. In these synthetic pathways, precursors like 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones are used. mdpi.com These intermediates undergo intramolecular cyclization to form the more complex, fused heterocyclic cinnoline ring system, which is recognized for a wide range of pharmacological activities. mdpi.com This demonstrates how the propanone backbone serves as a critical structural element that facilitates the formation of intricate molecular frameworks.

Furthermore, piperazine-containing building blocks are instrumental in creating other complex bioactive molecules, such as 3-phenylpiperazinyl-1-trans-propenes, which have been evaluated for their antitumor properties. nih.gov The synthesis of such compounds relies on the predictable reactivity of the piperazine synthon to build larger, more elaborate structures. The inherent reactivity of the this compound scaffold thus positions it as a strategic starting material for accessing novel and potentially therapeutic compounds.

Table 1: Examples of Complex Molecules Synthesized from Piperazine-Containing Building Blocks This table is for illustrative purposes to show the types of complex structures that can be derived from piperazine-based synthons.

| Starting Synthon Class | Resulting Complex Molecule | Key Transformation | Reference |

|---|---|---|---|

| Piperazinyl Amidrazones | 3-(Piperazin-1-yl)cinnolines | Intramolecular Cyclization | mdpi.com |

| Phenylpiperazines | 3-Phenylpiperazinyl-1-trans-propenes | N-Alkylation / Condensation | nih.gov |

| N-Boc-piperazine | Quinoline-Pyridine Hybrids | Multicomponent Reaction | nih.gov |

| 1-Arylpiperazines | Diarylpiperazines | Nucleophilic Addition | nih.gov |

Scaffold for the Development of Novel Chemical Libraries for Research Purposes

In modern drug discovery, the generation of chemical libraries around a central "privileged scaffold" is a cornerstone strategy for identifying novel bioactive agents. researchgate.netnih.gov The piperazine ring is considered one such scaffold. researchgate.netnih.gov this compound is exceptionally well-suited for this role as it possesses two distinct points for diversification.

Modification at the Piperazine N-4 Position: The secondary amine of the piperazine ring can be readily functionalized with a wide array of substituents through reactions like N-acylation or reductive amination. mdpi.com This allows for the introduction of diverse chemical groups, altering the steric and electronic properties of the resulting molecules.

Modification at the Carbonyl Group: The ketone of the propiophenone moiety can be derivatized through numerous reactions, including Wittig reactions, Horner-Wadsworth-Emmons reactions, or condensation with various nucleophiles to form imines, enamines, or heterocyclic rings.

This dual reactivity enables the straightforward, parallel synthesis of a large collection of related but structurally distinct compounds. mdpi.comnih.gov For instance, a library of piperazine-tethered thiazole compounds was successfully generated using combinatorial chemistry principles to screen for antiplasmodial activity. mdpi.com This approach involves reacting a core piperazine-containing structure with a variety of building blocks to rapidly produce a library of analogues. mdpi.com By applying this logic, this compound can serve as the foundational structure for creating extensive libraries for high-throughput screening against various biological targets.

Table 2: Illustrative Scheme for Library Generation from this compound Scaffold This interactive table demonstrates the combinatorial principle. Select a reactant from each dropdown to visualize a potential final product structure.

Application in Material Science Research as a Precursor or Monomer

While the primary applications of piperazine derivatives are in medicinal chemistry, their structural features also suggest potential utility in material science. Specifically, this compound could serve as a precursor for the synthesis of functional polymers. Piperazine itself is a diamine, a class of compounds frequently used as monomers in step-growth polymerization to produce polyamides, polyureas, and polyimides.

Polymers based on piperazine, such as poly(amido-amine)s, have been investigated for their unique properties, including their stimuli-responsive behavior in aqueous solutions. researchgate.net The presence of the two nitrogen atoms in the piperazine ring allows for the creation of polymers that can respond to changes in pH. researchgate.net The free diamine functionality is also capable of chelating metal ions, a property useful for applications in coatings, membranes for ion recovery, and as corrosion inhibitors. researchgate.net

This compound could be incorporated into polymer chains in several ways:

Direct Polycondensation/Polyaddition: The secondary amine can react with difunctional molecules like diacyl chlorides or diisocyanates to form a polymer backbone.

Modification and Polymerization: The propiophenone part of the molecule could be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or epoxide functionality. This would convert the molecule into a monomer that could undergo chain-growth polymerization. researchcommons.org

The resulting polymers would possess the rigid propiophenone group as a pendant moiety, potentially influencing the thermal and mechanical properties of the material, such as the glass transition temperature and modulus. The incorporation of chlorine atoms into benzoxazine monomers, for example, has been shown to improve the fire and heat resistance of the resulting polymers. mdpi.com Similarly, the specific structure of this compound could be leveraged to tailor the properties of novel polymeric materials. mdpi.com

Utilization in the Synthesis of Chemically-Functionalized Probes for In Vitro Studies

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target, such as a protein, and are often equipped with a reporter group (e.g., a fluorophore, biotin tag) or a reactive group (e.g., a photoaffinity label) to enable detection and analysis of the interaction.

This compound provides a versatile scaffold for the synthesis of such chemically-functionalized probes. The piperazine nitrogen is an ideal handle for attaching various functional moieties without significantly altering the core structure that may be responsible for binding to a biological target. For example, a fluorescent dye could be coupled to the piperazine nitrogen to create a probe for use in fluorescence polarization or microscopy-based assays to visualize target engagement within cells.

The synthesis of piperazine derivatives for in vitro biological investigations is a common practice. researchgate.net For instance, novel series of piperazine compounds have been synthesized and evaluated as potential enzyme inhibitors or as cytotoxic agents in in vitro assays. researchgate.netrsc.org These studies often involve the systematic modification of a core piperazine scaffold to understand structure-activity relationships.

By analogy, this compound can be used as a starting point to develop probes for in vitro studies:

Affinity-Based Probes: The core structure can be optimized for binding to a target protein. A reporter tag can then be attached to the piperazine nitrogen.

Photoaffinity Probes: A photo-reactive group, such as a diazirine or benzophenone, could be incorporated into the molecule. Upon irradiation with UV light, this group forms a covalent bond with the target protein, allowing for its identification and isolation.

The development of such probes from a central, easily modifiable scaffold like this compound is crucial for expanding the toolkit available for chemical biology and proteomics research. chemrxiv.org

Future Directions and Emerging Research Opportunities for 3 1 Piperazinyl Propiophenone

Advancements in Sustainable and Green Synthesis Methodologies

The synthesis of piperazine-containing compounds is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.netnih.govthepharmajournal.com Future research on 3-(1-piperazinyl)propiophenone is expected to focus on developing more sustainable synthetic routes that align with these principles.

Key areas for advancement include:

Catalyst-Assisted Reactions: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy. semanticscholar.org Research into novel catalysts for the synthesis of propiophenone (B1677668) and piperazine (B1678402) derivatives, such as palladium-based systems for aryl amination, is ongoing. organic-chemistry.orggoogle.com The application of heterogeneous catalysts is particularly attractive as they can be easily separated and reused, simplifying purification processes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netmdpi.com Its application to the synthesis of this compound could offer a more energy-efficient pathway. jddhs.com

Photoredox Catalysis: Visible-light-promoted reactions represent a green approach for forming C-N bonds in piperazine synthesis. mdpi.com These methods often proceed under mild conditions and can utilize purely organic photocatalysts, avoiding the use of heavy metals. mdpi.com

Alternative Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Future syntheses will likely explore the use of greener solvents like water, bio-based solvents (e.g., bioethanol), or supercritical CO2, replacing traditional volatile organic compounds (VOCs). thepharmajournal.comjddhs.com

| Methodology | Key Advantages | Potential Challenges | Relevant Catalyst/Condition Examples |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light, avoids toxic reagents. mdpi.com | Catalyst cost and stability, scalability. | Iridium-based complexes, organic dyes (e.g., 4CzIPN). mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. researchgate.netmdpi.com | Specialized equipment required, potential for localized overheating. | Solvent-free conditions or high-boiling point green solvents. mdpi.com |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, simplified product purification. nih.gov | Lower activity compared to homogeneous catalysts, potential for leaching. | Palladium-on-carbon (Pd/C), Raney Nickel. google.comgoogle.com |

| Use of Green Solvents | Reduced environmental impact, lower toxicity, improved safety. jddhs.com | Solubility of reactants, potential for different reaction kinetics. | Water, ethanol, ionic liquids, supercritical fluids. thepharmajournal.com |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The inherent chemical functionalities of this compound—a tertiary amine within the piperazine ring and a ketone group—provide fertile ground for exploring new chemical reactions and applications.

As a Ligand in Catalysis: Piperazine derivatives are known to serve as versatile ligands in coordination chemistry, capable of binding to various metal ions. rsc.org The specific structure of this compound could be exploited to create novel metal complexes. These complexes could be investigated for catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation, where the electronic and steric properties of the ligand play a crucial role in the catalyst's performance. d-nb.info

Derivatization and Functionalization: The ketone moiety is a hub for a vast array of chemical transformations. Future research could explore reactions such as asymmetric reduction to introduce chirality, or α-functionalization reactions like benzoxylation to create more complex molecular architectures. researchgate.net The piperazine ring also offers opportunities for N-functionalization, potentially leading to libraries of related compounds with diverse properties.

Photochemical Reactivity: The propiophenone scaffold is a well-known photosensitizer. Investigating the photochemical properties of this compound could uncover novel reactivity, such as its participation in [2+2] cycloadditions or its use as a photoremovable protecting group, driven by the absorption of UV light.

Integration with Advanced Automation and Flow Chemistry Techniques

The shift from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. acs.orgresearchgate.net These technologies offer enhanced safety, better process control, and improved scalability. azolifesciences.com

Continuous Flow Synthesis: The synthesis of this compound is a prime candidate for adaptation to a continuous flow process. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purity. azolifesciences.com The synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has already been successfully demonstrated using flow reactors, highlighting the feasibility of this approach. researchgate.net This methodology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely within the small volume of a microreactor. acs.org

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, potentially using software and accessible hardware like a Raspberry Pi, can enable multi-step syntheses without manual intervention. nih.gov Such automated platforms can accelerate the exploration of reaction conditions and the synthesis of derivative libraries for structure-activity relationship studies. The combination of flow chemistry with other enabling technologies like in-line purification (e.g., HPLC) and real-time reaction monitoring can create highly efficient and sustainable manufacturing processes. acs.orgazolifesciences.com

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent temperature control. researchgate.net |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize hazards, safer handling of unstable intermediates. azolifesciences.com |

| Scalability | Often requires re-optimization of conditions ("scaling up"). | Achieved by running the system for a longer duration ("scaling out"). researchgate.net |

| Process Control | Difficult to precisely control mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. azolifesciences.com |

| Integration | Multi-step processes require isolation of intermediates. | Allows for telescoping of multiple reaction steps without isolation. researchgate.net |

Development of Predictive Models for Chemical Properties and Transformations (e.g., Quantitative Structure-Retention Relationships in a purely chemical context)

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govacs.org For this compound and its derivatives, developing predictive models can guide experimental work, saving time and resources.

Quantitative Structure-Retention Relationships (QSRR): QSRR models establish a mathematical relationship between the chemical structure of a compound and its retention behavior in chromatography. nih.govresearchgate.net By developing QSRR models, it would be possible to predict the retention times of novel derivatives of this compound before they are even synthesized. tubitak.gov.tr This is highly valuable for designing analytical methods for purification and quality control. The models are built using molecular descriptors (e.g., size, polarity, lipophilicity) calculated from the compound's structure. mtak.humdpi.com

Prediction of Physicochemical Properties: Beyond chromatography, computational models can predict a wide range of properties. Machine learning algorithms, trained on datasets of known compounds, can estimate properties such as solubility, melting point, and spectral characteristics. researchgate.netmdpi.com For instance, models have been developed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for piperazine-containing compounds, which, in a purely chemical context, can inform on properties like membrane permeability and metabolic stability. researchgate.net

Reaction Outcome Prediction: A frontier in computational chemistry is the prediction of reaction outcomes. By analyzing the structure of reactants and catalysts, machine learning models can be trained to predict the yield of a reaction or identify the most likely products. Applying such models to the synthesis and derivatization of this compound could significantly accelerate the discovery of new synthetic routes and novel compounds.

Exploration of Supramolecular Interactions and Self-Assembly in Chemical Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The structural features of this compound make it an interesting candidate for studies in this field.

Host-Guest Chemistry: The aromatic rings (phenyl and the piperazine heterocycle) can act as guests for various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. thno.orgnih.gov The formation of such host-guest complexes is driven by non-covalent forces like hydrophobic interactions and hydrogen bonding. mdpi.com Research in this area could explore how encapsulation within a host molecule modifies the chemical properties of this compound, such as its solubility or reactivity.

Self-Assembly and Crystal Engineering: The molecule possesses both hydrogen bond donors (if protonated) and acceptors (the nitrogen atoms and the carbonyl oxygen), as well as aromatic rings capable of π-π stacking. These features could be exploited to design self-assembling systems, leading to the formation of well-defined supramolecular structures like gels, liquid crystals, or highly ordered crystalline lattices. nih.govrsc.org Understanding and controlling the self-assembly process is a key aspect of crystal engineering, which aims to design materials with specific properties based on their molecular arrangement. researchgate.net The study of supramolecular self-assembly in compounds featuring piperazine rings has revealed the formation of complex structures stabilized by hydrogen bonds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Piperazinyl)propiophenone derivatives, and how do reaction conditions influence yield?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are prepared by reacting propiophenone precursors with substituted anilines under reflux in 1,4-dioxane (100°C, 4–12 hours) . Reducing agents like lithium aluminum hydride (LAH) in THF are used for intermediate reductions, followed by oxidation with MnO₂ in dichloromethane . Yields exceeding 90% are achieved by optimizing solvent systems and reaction times .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound analogs?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying hydrogen environments, such as piperazine ring protons (δ 2.5–3.5 ppm) and carbonyl groups (δ 165–175 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching (~1650 cm⁻¹) and aromatic C-H bonds. Electron Ionization Mass Spectrometry (EIMS) validates molecular ions (e.g., m/z 333 for C₁₈H₂₇N₃O₃ derivatives) .

Q. How do substituents on the phenyl ring affect the physicochemical properties of this compound derivatives?

- Methodology : Substituents like chloro, methoxy, or trifluoromethyl groups influence melting points and solubility. For instance, 2,4-dimethylphenyl derivatives exhibit higher melting points (128–130°C) compared to cyclohexyl analogs (109–111°C) due to enhanced crystallinity from planar aromatic groups . Computational tools like PubChem’s InChIKey can predict stability and reactivity based on substituent electronegativity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in synthesizing halogenated this compound derivatives?

- Methodology : Bromination of propiophenone backbones requires controlled stoichiometry (e.g., 2 equivalents of Br₂) and catalysts like FeCl₃ to avoid over-halogenation . Continuous flow reactors improve purity (>98%) by minimizing side reactions, as demonstrated in chlorinated propiophenone syntheses .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies correlate substituent effects with bioactivity. For example, trifluoromethyl groups enhance blood-brain barrier penetration in CNS-targeted analogs , while methoxy groups improve antibacterial efficacy in propanamide derivatives . Dose-response assays and molecular docking models (e.g., using PubChem’s 3D conformers) clarify discrepancies .

Q. How can computational models predict the pharmacokinetic profiles of this compound analogs?

- Methodology : Quantitative Structure-Property Relationship (QSPR) models analyze logP values and hydrogen-bond donors to predict absorption and metabolism. For instance, derivatives with logP >3.5 (e.g., trifluoromethyl-containing compounds) show prolonged half-lives in vivo . Molecular dynamics simulations validate binding affinities to targets like serotonin receptors .

Q. What purification techniques ensure high purity for pharmacological testing of this compound derivatives?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluents) removes unreacted intermediates. Recrystallization in ethanol/water mixtures enhances purity to >99%, critical for in vitro assays . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.